3-Hidroxifenil metilcarbamato

Descripción general

Descripción

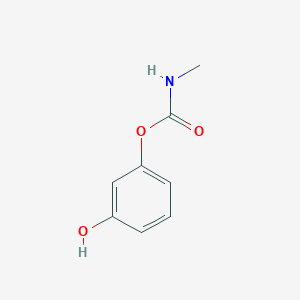

3-Hydroxyphenyl methylcarbamate, also known as methyl (3-hydroxyphenyl)carbamate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of carbamic acid and features a hydroxyphenyl group attached to a methylcarbamate moiety. This compound is of interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Hydroxyphenyl methylcarbamate has been investigated for its potential therapeutic properties.

- Antioxidant Activity : Studies have shown that derivatives of phenolic compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that compounds similar to 3-hydroxyphenyl methylcarbamate may reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Study: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various carbamate derivatives. The findings suggested that 3-hydroxyphenyl methylcarbamate demonstrated a notable ability to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Agrochemical Applications

The compound is also being explored for its role in agrochemicals.

- Pesticide Metabolite : 3-Hydroxyphenyl methylcarbamate is a metabolite of certain pesticides. Its detection is crucial for environmental monitoring and assessing the degradation pathways of agricultural chemicals .

- Plant Growth Regulation : Some studies suggest that carbamate derivatives can influence plant growth and development, potentially serving as growth regulators .

In analytical chemistry, 3-hydroxyphenyl methylcarbamate serves as a reference standard for various analytical techniques.

- Chromatography Standards : It is utilized as a standard in liquid chromatography (LC) and gas chromatography (GC) for the analysis of complex mixtures, ensuring accuracy in quantification .

Case Study: Analytical Method Development

A research paper focused on developing an LC method for detecting pesticide residues highlighted the importance of using methyl N-(3-hydroxyphenyl)carbamate as a calibration standard. The method achieved high sensitivity and specificity, demonstrating the compound's utility in food safety testing .

Mecanismo De Acción

Target of Action

The primary target of 3-Hydroxyphenyl methylcarbamate is Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

3-Hydroxyphenyl methylcarbamate interacts with its target, AChE, by forming unstable complexes through carbamoylation of the active sites of the enzyme . This interaction inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged nerve impulses.

Biochemical Pathways

The compound is involved in the degradation metabolism of 3- (3-hydroxyphenyl) propionate (3HPP), a derivative of lignin, in certain bacterial strains . The enzyme MhpA K-12 catalyzes the initial reaction of 3HPP degradation, converting 3HPP to 3- (2,3-dihydroxyphenyl) propionate (DHPP) . This is considered an important initial step in the aerobic metabolic pathway for the degradation of 3HPP .

Pharmacokinetics

It’s known that enantioselectivity can be observed in all pharmacokinetic processes, especially in the metabolism of xenobiotics

Result of Action

The inhibition of AChE by 3-Hydroxyphenyl methylcarbamate leads to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve impulses, potentially leading to overstimulation of the muscles and glands controlled by the affected nerves .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Cellular Effects

The cellular effects of 3-Hydroxyphenyl methylcarbamate are not well-studied. Carbamate compounds are known to have various effects on cells. For instance, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxyphenyl methylcarbamate is not fully understood. It is known that carbamate compounds, such as 3-Hydroxyphenyl methylcarbamate, can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of carbamate compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of carbamate compounds can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-Hydroxyphenyl methylcarbamate are not well-characterized. It is known that carbamate compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that carbamate compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that carbamate compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphenyl methylcarbamate can be achieved through various methods. One common approach involves the reaction of 3-hydroxyaniline with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-hydroxyaniline and methyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

Procedure: The 3-hydroxyaniline is dissolved in the solvent, and the base is added to the solution. Methyl chloroformate is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C).

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxyphenyl methylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxyphenyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxyphenyl methylcarbamate: Another carbamate derivative with similar pesticidal properties.

3-Benzyl-5-hydroxyphenyl carbamate: Exhibits potent antitubercular activity and is structurally similar to 3-Hydroxyphenyl methylcarbamate

Uniqueness

3-Hydroxyphenyl methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the meta position relative to the carbamate moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Actividad Biológica

3-Hydroxyphenyl methylcarbamate is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic effects and interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Hydroxyphenyl methylcarbamate is characterized by its hydroxyphenyl group and carbamate functional group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 195.22 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of 3-hydroxyphenyl methylcarbamate is primarily attributed to its ability to interact with enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.

- Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Properties

Research has indicated that 3-hydroxyphenyl methylcarbamate exhibits antimicrobial activity. A study evaluating various carbamate derivatives found that compounds similar to 3-hydroxyphenyl methylcarbamate demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Effects

The compound has been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. This property positions it as a potential lead compound for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, 3-hydroxyphenyl methylcarbamate has been investigated for anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Toxicological Studies

Despite its potential benefits, the toxicity profile of 3-hydroxyphenyl methylcarbamate must be considered. Similar carbamates have shown dose-dependent toxicity in various studies. For instance, exposure to certain carbamate pesticides has resulted in increased reactive oxygen species (ROS) generation and DNA damage . Therefore, understanding the safety margins and toxicological implications is crucial for developing therapeutic applications.

Data Summary Table

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of carbamate derivatives demonstrated that those structurally similar to 3-hydroxyphenyl methylcarbamate exhibited potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The structure-activity relationship indicated that modifications to the hydroxyphenyl moiety significantly influenced antimicrobial potency .

- Apoptosis Induction : In vitro studies on human cancer cell lines revealed that treatment with 3-hydroxyphenyl methylcarbamate led to increased levels of apoptotic markers such as caspase activation and PARP cleavage, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

(3-hydroxyphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172733 | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19189-01-6 | |

| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.